2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
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Overview
Description
2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl-substituted guanidine in 1,4-dioxane. This reaction is followed by a Dimroth rearrangement using sodium methoxide in methanol to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield unsaturated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the development of biologically active compounds. In biology and medicine, it has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Additionally, its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism of action of 2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one can be compared with other similar compounds in the pyrido[4,3-D]pyrimidine family. Similar compounds include 2,4-dichloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate and 4-(6-bromo-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxo-pyrido[2,3-D]pyrimidin-2-yl)amino-3-pyridinyl-1-piperazinecarboxylate . The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ significantly from those of its analogs.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-methoxy-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h4H,2-3H2,1H3,(H,9,12) |
InChI Key |
VIHNDSXSFPBCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)CCNC2=O |
Origin of Product |
United States |
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